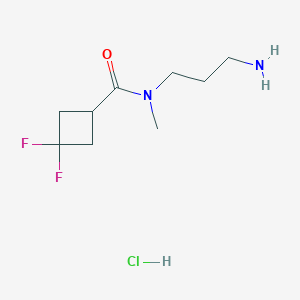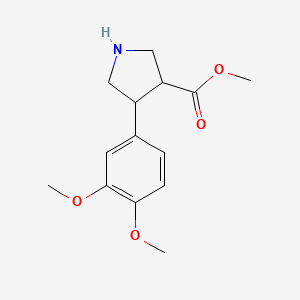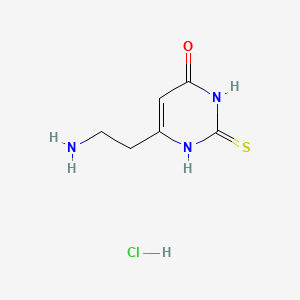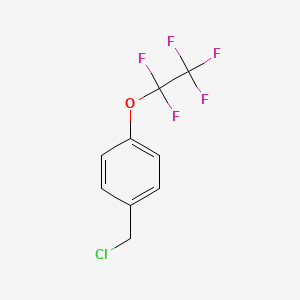
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is characterized by a cyclopropane ring attached to a tetrahydrofuran ring, which is further substituted with a methyl group. It is a clear, colorless liquid that has found applications in various fields of scientific research and industry .
Preparation Methods
The synthesis of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a tetrahydrofuran derivative, using reagents like diazomethane or other carbene sources . The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to confer unique reactivity and stability to the compound, allowing it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
Cyclopropanol: A simpler analog with a cyclopropane ring and a hydroxyl group.
Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings but different substituents.
Spiro compounds: Molecules containing spiro-linked cyclopropane rings, which exhibit unique chemical and biological properties.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(2-methyloxolan-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H14O2/c1-6-7(2-5-10-6)8(9)3-4-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
NWJXKVMFMCCXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)




